1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone

Description

IUPAC Nomenclature and Systematic Classification

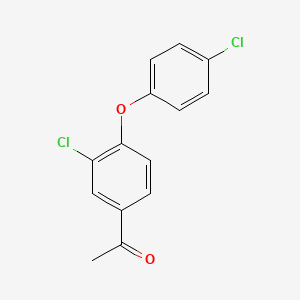

The systematic name of this compound follows IUPAC rules for substituted acetophenones. The parent structure is ethanone , with a phenyl group substituted at the 3-chloro and 4-(4-chlorophenoxy) positions. The full IUPAC name is:

1-[3-chloro-4-(4-chlorophenoxy)phenyl]ethanone

Molecular Formula and Structural Elucidation

Molecular Formula:

$$ \text{C}{14}\text{H}{10}\text{Cl}2\text{O}2 $$

Molecular Weight :

281.13 g/mol

Structural Features:

- A central phenyl ring with:

- Chlorine at position 3.

- 4-Chlorophenoxy group at position 4.

- An acetyl group (-COCH$$_3$$) at position 1.

Table 1: Atomic Composition and Connectivity

| Atom Type | Count | Bonding Pattern |

|---|---|---|

| Carbon | 14 | Aromatic rings, acetyl group |

| Hydrogen | 10 | Attached to carbons in rings and methyl group |

| Chlorine | 2 | Substituents at phenyl positions |

| Oxygen | 2 | Ketone (C=O) and ether (C-O-C) |

The spatial arrangement of substituents creates steric hindrance and electronic effects, influencing reactivity.

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound is not widely reported, analogous chlorinated acetophenones exhibit:

- Monoclinic crystal systems with space group P2$$_1$$/c.

- Dihedral angles between aromatic rings ranging from 45° to 75°, depending on substituent bulk.

Predicted Conformational Properties:

- Ether linkage flexibility : The diphenyl ether bond allows rotation, enabling multiple conformers.

- Planarity of acetyl group : The ketone oxygen participates in conjugation with the aromatic ring, stabilizing a planar configuration.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

$$^1$$H NMR (Predicted, 400 MHz, CDCl$$_3$$):

| Signal (ppm) | Integration | Assignment |

|---|---|---|

| 2.65 | 3H, s | Acetyl CH$$_3$$ |

| 6.85–7.45 | 6H, m | Aromatic protons |

$$^{13}$$C NMR (Predicted, 100 MHz, CDCl$$_3$$):

| Signal (ppm) | Assignment |

|---|---|

| 198.4 | Ketone (C=O) |

| 145.2–115.6 | Aromatic carbons |

| 26.1 | Acetyl CH$$_3$$ |

Infrared (IR) Spectroscopy:

| Absorption (cm$$^{-1}$$) | Assignment |

|---|---|

| 1680–1700 | C=O stretch |

| 1240–1280 | Aryl-O-C (ether) |

| 750–800 | C-Cl stretch |

Mass Spectrometry (MS):

- Molecular ion peak : m/z 282 [M$$^+$$].

- Key fragments :

- m/z 247 [M$$^+$$ - Cl]

- m/z 139 [C$$6$$H$$4$$ClO$$^+$$]

These spectral features align with patterns observed in structurally related chlorinated acetophenones.

Properties

Molecular Formula |

C14H10Cl2O2 |

|---|---|

Molecular Weight |

281.1 g/mol |

IUPAC Name |

1-[3-chloro-4-(4-chlorophenoxy)phenyl]ethanone |

InChI |

InChI=1S/C14H10Cl2O2/c1-9(17)10-2-7-14(13(16)8-10)18-12-5-3-11(15)4-6-12/h2-8H,1H3 |

InChI Key |

PZRRGEMTSBYETR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting material: 3,4’-dichlorodiphenyl ether

- Reagent: Acetyl chloride (CH3COCl)

- Catalyst: Lewis acid such as aluminum chloride (AlCl3)

- Solvent: Typically anhydrous conditions, often using inert solvents like dichloromethane or carbon disulfide

- Conditions: Controlled temperature to avoid polyacylation or decomposition

Mechanistic Notes

- The Lewis acid activates acetyl chloride to form an acylium ion.

- Electrophilic aromatic substitution occurs preferentially at the 1-position relative to the chloro substituent due to electronic and steric effects.

- The phenoxy group influences regioselectivity by resonance and inductive effects.

Purification

- The crude product is purified by vacuum distillation or recrystallization.

- Vacuum distillation parameters are critical to obtain high purity, with temperatures ranging from 150°C to 260°C under vacuum pressures around 1.33 × 10^-2 to 2.66 × 10^-2 MPa.

- Repeated vacuum rectification improves purity from approximately 87% to over 99% as reported in industrial patent literature.

| Parameter | Range/Value | Notes |

|---|---|---|

| Vacuum pressure | 1.33 × 10^-2 to 2.66 × 10^-2 MPa | Lower pressure favors higher purity |

| Distillation temperature | 150°C to 260°C | Adjusted according to vacuum level |

| Purity after distillation | 87% to 99.23% | Higher purity achieved with multiple passes |

Alternative and Innovative Preparation Approaches

Other Synthetic Variants

- Variations in the position of chlorine substituents on the diphenyl ether ring system can be used to synthesize related compounds with similar properties.

- Oxidation and reduction reactions on the ethanone group allow for further derivatization, expanding the compound’s utility in synthetic chemistry.

Detailed Research Findings and Industrial Insights

- Patent CN104876811A describes a detailed purification method for 2-chloro-4-(4-chlorophenoxy)acetophenone, a closely related compound, emphasizing vacuum distillation under controlled temperature and pressure to achieve high purity suitable for agrochemical synthesis.

- The purification process involves multiple vacuum rectification steps, with vacuum tightness and temperature carefully controlled to separate isomers and impurities.

- The final product purity can reach above 99%, which is critical for downstream applications in fungicide synthesis.

Summary Table of Preparation Methods

| Preparation Step | Description | Conditions/Parameters | Outcome/Purity |

|---|---|---|---|

| Friedel-Crafts Acylation | Reaction of 3,4’-dichlorodiphenyl ether with acetyl chloride catalyzed by AlCl3 | Anhydrous solvent, controlled temperature | Formation of 1-(3-chloro-4-(4-chlorophenoxy)phenyl)ethanone |

| Vacuum Distillation Purification | Removal of isomers and impurities by vacuum rectification | Vacuum pressure: 1.33–2.66 × 10^-2 MPa; Temp: 150–260°C | Purity improved from ~87% to >99% |

| Ionic Liquid Mediated Functionalization | Selective α-monobromination using ionic liquids | Mild conditions, ionic liquid catalysts | Functionalized derivatives for further synthesis |

Chemical Reactions Analysis

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agrochemical Applications

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone serves primarily as an intermediate in the synthesis of agrochemicals, especially fungicides. Its most notable application is in the production of difenoconazole, a fungicide that disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis.

Research indicates that 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone interacts with various biological systems, including its role as a substrate for cytochrome P450 enzymes (CYP1A2 and CYP2C19). This interaction suggests potential implications in drug metabolism and environmental toxicity.

Case Studies

- Fungal Resistance Studies : Research has demonstrated the efficacy of difenoconazole, derived from this compound, in controlling plant diseases caused by fungi. In field trials, difenoconazole exhibited a significant reduction in fungal populations compared to untreated controls.

- Environmental Impact Assessments : Studies have highlighted the potential ecological risks associated with the use of 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone in agriculture, particularly its effects on non-target aquatic organisms. Monitoring programs have been established to evaluate its persistence and toxicity in agricultural runoff.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone and its derivatives involves the inhibition of specific enzymes or pathways in target organisms. For example, difenoconazole, a derivative, inhibits sterol demethylation in fungi, disrupting cell membrane synthesis and leading to fungal cell death . The molecular targets and pathways involved vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone with similar ethanone derivatives:

Key Comparative Findings

Substituent Position and Reactivity: The 3-chloro-4-(4-chlorophenoxy) substitution in the target compound creates steric hindrance, reducing planar stacking compared to analogues like 1-(4-chlorophenyl)ethanone (), which lacks the phenoxy group . Compounds with dioxolane rings (e.g., 7a) exhibit improved solubility due to polar oxygen atoms, contrasting with the hydrophobic 4-cyclopentylphenoxy group in .

Synthetic Routes :

- The target compound is synthesized via etherification and ketone formation , similar to ’s benzyloxy derivative but distinct from sulfur-containing analogues (), which require thiol-alkylation .

The dihedral angle (83.3°) in the target compound may reduce intermolecular interactions compared to planar analogues, affecting crystallization efficiency .

Challenges in Characterization: Isomers like 1-(2-(4-chlorophenoxy)-4-chlorophenyl)ethanone are challenging to differentiate without X-ray crystallography (SHELX software, ) due to identical functional groups .

Biological Activity

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone is an organic compound with significant implications in both agricultural and pharmaceutical contexts. Its molecular formula is C15H12Cl2O2, with a molecular weight of 281.13 g/mol. This compound has gained attention due to its potential biological activities, particularly as an intermediate in the synthesis of fungicides and its interactions with various biological systems.

Chemical Structure and Properties

The compound features a complex aromatic structure characterized by:

- A chloro-substituted phenyl group : Enhances its reactivity and biological activity.

- An ethanone moiety : Contributes to its role as a precursor in organic synthesis.

1. Antifungal Properties

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone is noted for its role in the synthesis of difenoconazole, a fungicide that disrupts fungal cell membrane integrity by interfering with ergosterol biosynthesis. This mechanism is critical for the development of antifungal agents, making this compound significant in agricultural applications .

2. Enzyme Interaction

Research indicates that this compound acts as a substrate for cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are pivotal in drug metabolism, suggesting that 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone may influence the pharmacokinetics of co-administered drugs.

3. Environmental Impact

The compound's effects on aquatic life have raised concerns regarding its environmental safety when used in agricultural settings. Studies have shown that it can lead to adverse effects on non-target organisms, necessitating careful risk assessments .

Table 1: Summary of Biological Activities

Case Study: Difenoconazole Synthesis

In a study focusing on the synthesis of difenoconazole, it was found that 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone serves as a key intermediate. The research highlighted the compound's ability to enhance the efficacy of fungicides by ensuring better membrane permeability in fungal cells, thus improving antifungal activity .

The biological activity of 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone can be attributed to its ability to modulate enzymatic pathways:

- Inhibition of Ergosterol Biosynthesis : By disrupting this pathway, the compound compromises fungal cell integrity.

- Cytochrome P450 Interaction : As a substrate for specific P450 enzymes, it may alter the metabolism of various drugs, potentially leading to increased or decreased therapeutic effects depending on the context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.